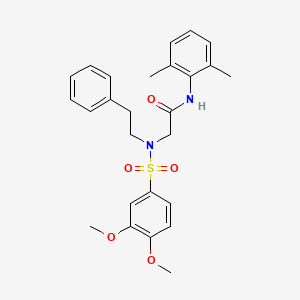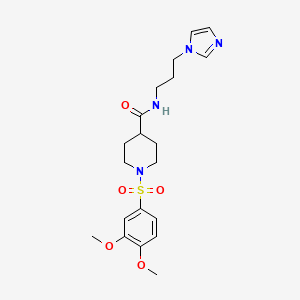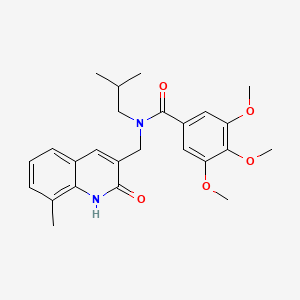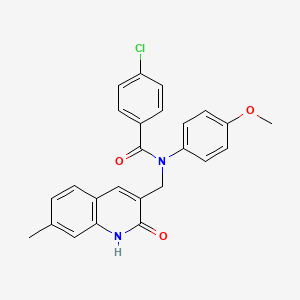
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide, also known as PTUPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonamide compounds and has been synthesized using various methods.
Mecanismo De Acción
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide exerts its effects through the inhibition of various enzymes. It inhibits the activity of carbonic anhydrase IX, which is overexpressed in cancer cells and plays a role in the regulation of pH. Inhibition of carbonic anhydrase IX leads to a decrease in the growth and proliferation of cancer cells. 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide also inhibits the activity of cyclooxygenase-2, which is involved in the production of prostaglandins and plays a role in inflammation. Inhibition of cyclooxygenase-2 leads to a reduction in inflammation. Furthermore, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide has been found to activate the AMP-activated protein kinase pathway, which plays a role in the regulation of energy metabolism.
Biochemical and Physiological Effects:
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity. Furthermore, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide has been shown to reduce body weight gain and improve glucose tolerance in obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide in lab experiments is its ability to inhibit the activity of specific enzymes, such as carbonic anhydrase IX and cyclooxygenase-2. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for the study of 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide. One direction is the investigation of its potential applications in the treatment of various types of cancer. Another direction is the study of its effects on energy metabolism and its potential applications in the treatment of obesity and type 2 diabetes. Furthermore, the development of novel 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide derivatives with improved efficacy and reduced toxicity is an area of future research.
Métodos De Síntesis
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide can be synthesized using various methods. One of the methods involves the reaction of 4-bromoanisole with pyrrolidine and sodium hydride in dimethylformamide. The resulting intermediate is then reacted with p-tolylacetic acid to obtain 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide. Another method involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)phenol with p-tolylacetic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine.
Aplicaciones Científicas De Investigación
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-obesity properties. 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This inhibition leads to a decrease in the growth and proliferation of cancer cells. 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide has also been found to reduce inflammation by inhibiting the activity of the enzyme cyclooxygenase-2. Furthermore, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide has been shown to reduce body weight gain and improve insulin sensitivity in obese mice.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-4-6-16(7-5-15)20-19(22)14-25-17-8-10-18(11-9-17)26(23,24)21-12-2-3-13-21/h4-11H,2-3,12-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEXSHSTMYVOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanamide](/img/structure/B7691123.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7691131.png)



![3-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691172.png)



